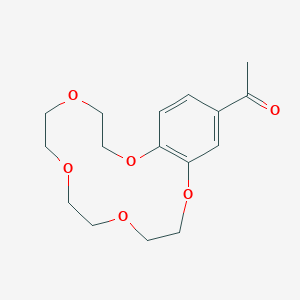
4'-Acétylbenzo-15-couronne-5-éther
Vue d'ensemble
Description
4’-Acetylbenzo-15-crown 5-Ether is a chemical compound . It is a derivative of benzo-15-crown-5 .
Synthesis Analysis
The synthesis of functionalised crown ethers like 4’-Acetylbenzo-15-crown 5-Ether typically involves a radical mediated cross dehydrogenative coupling initiated either by photochemical or thermal/chemical activation . Another method involves the preparation of N2O Schiff bases by condensation of hydrazine with salicylaldehyde, 3-methoxysalicylaldehyde or 2-hydroxy-1-naphtaldehyde and reaction of the resulting NH2 functionalized compounds with 4’-formyl-benzo-15-crown-5 .Applications De Recherche Scientifique
Synthèse des polymères
4'-Acétylbenzo-15-couronne-5-éther: a été utilisé dans la synthèse de nouveaux copolymères par copolymérisation par étapes catalysée au ruthénium avec des α,ω-diènes . Ces copolymères incorporent des éthers couronnes dans la chaîne principale du polymère, ce qui peut conduire au développement de matériaux aux propriétés uniques telles qu'une stabilité thermique accrue et des capacités de liaison aux cations spécifiques.
Catalyse de transfert de phase
Ce composé agit comme un catalyseur de transfert de phase efficace. Il a été appliqué dans l'oxydation du benzhydrol en utilisant NaMnO4 comme oxydant . L'éther couronne facilite la solubilité des sels métalliques dans les solvants organiques et active l'anion des sels, ce qui est crucial pour catalyser les réactions organiques impliquant des anions.
Liaison ionique et sélectivité
La structure de l'éther couronne de This compound permet la liaison sélective de certains cations, en particulier les ions lithium. Cette propriété est importante pour créer des capteurs sélectifs aux ions et pour des applications dans les résines échangeuses d'ions .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4’-Acetylbenzo-15-crown 5-Ether, also known as 1-(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethanone, are alkali metal ions . Crown ethers, such as this compound, are known for their remarkable ability to complex these ions .
Mode of Action
The compound interacts with its targets by forming complexes. For instance, it has been reported that benzo-15-crown-5 ether forms a 1:2 complex with potassium iodide . The compound’s ether oxygen atoms coordinate with the alkali metal ions, encapsulating them within the crown ether’s cyclic structure .
Biochemical Pathways
For example, they can increase the solubility of metal salts in organic solvents and cause activation of the anion of salts, which results in the catalysis of anion-involved organic reactions .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form complexes with alkali metal ions can be influenced by factors such as pH and the presence of other ions . Additionally, the compound’s stability and reactivity can be affected by temperature and pressure .
Analyse Biochimique
Biochemical Properties
4’-Acetylbenzo-15-crown 5-Ether plays a significant role in biochemical reactions due to its ability to interact with metal cations. This compound can form stable complexes with cations such as potassium, sodium, and calcium, which are crucial for various enzymatic activities. For instance, it can interact with enzymes that require metal cations as cofactors, thereby influencing their catalytic activity. The nature of these interactions often involves the coordination of the metal cation within the cavity of the crown ether, stabilizing the enzyme-substrate complex and enhancing the reaction rate .
Cellular Effects
4’-Acetylbenzo-15-crown 5-Ether affects various types of cells and cellular processes by modulating the availability of metal cations. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the intracellular concentrations of essential cations. For example, by chelating calcium ions, it can affect calcium-dependent signaling pathways, which are vital for processes such as muscle contraction, neurotransmitter release, and cell proliferation .
Molecular Mechanism
The molecular mechanism of 4’-Acetylbenzo-15-crown 5-Ether involves its ability to bind selectively to metal cations. This binding can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for the active site. Additionally, the compound can influence gene expression by modulating the activity of transcription factors that require metal cations for their function. These interactions at the molecular level are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Acetylbenzo-15-crown 5-Ether can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or extreme pH can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it maintains its ability to chelate metal cations over extended periods .
Dosage Effects in Animal Models
The effects of 4’-Acetylbenzo-15-crown 5-Ether vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activities by providing essential metal cations. At high doses, it can exhibit toxic effects due to excessive chelation of metal ions, leading to imbalances in cellular homeostasis. Threshold effects have been observed, where a specific concentration of the compound is required to achieve a noticeable biochemical effect .
Metabolic Pathways
4’-Acetylbenzo-15-crown 5-Ether is involved in metabolic pathways that require metal cations. It interacts with enzymes and cofactors that are essential for metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation. By modulating the availability of metal cations, the compound can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 4’-Acetylbenzo-15-crown 5-Ether is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s ability to form stable complexes with metal cations also influences its distribution, as it can be transported along with the cations it chelates .
Subcellular Localization
The subcellular localization of 4’-Acetylbenzo-15-crown 5-Ether is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function by modulating the availability of metal cations required for oxidative phosphorylation. These localization patterns are crucial for understanding the compound’s specific biochemical effects .
Propriétés
IUPAC Name |
1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-13(17)14-2-3-15-16(12-14)22-11-9-20-7-5-18-4-6-19-8-10-21-15/h2-3,12H,4-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJYHEGDUAQGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194583 | |
| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41757-95-3 | |
| Record name | 1-(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41757-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041757953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Acetylbenzo-15-crown 5-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)






